3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a potent nonlipid ceramidase inhibitor that has garnered significant attention in the field of cancer research. It inhibits cellular ceramidase activity, leading to the accumulation of ceramide species, which play a crucial role in inducing apoptosis in cancer cells . Despite its promising therapeutic potential, this compound faces challenges related to poor water solubility and low cellular bioavailability .
Mechanism of Action
- Primary Targets : Ceranib-2 is a potent and nonlipid ceramidase inhibitor . Its primary target is cellular ceramidase, an enzyme responsible for hydrolyzing the N-acyl linkage between fatty acids and sphingosine in ceramide. By inhibiting ceramidase, Ceranib-2 disrupts the normal breakdown of ceramide, leading to its accumulation within cells.
- Interaction with Targets : Ceranib-2 binds to and inhibits ceramidase activity, preventing the conversion of ceramide to sphingosine and other metabolites .
- Resulting Changes : As a consequence, multiple ceramide species accumulate within cells. Ceramide plays a crucial role in cell signaling, apoptosis, and cell cycle regulation. By altering ceramide levels, Ceranib-2 induces cell apoptosis (programmed cell death) .
- Downstream Effects : Increased ceramide levels can trigger apoptosis, inhibit cell proliferation, and modulate immune responses .
- ADME Properties :
- Absorption : Ceranib-2’s poor water solubility hinders its cellular uptake. However, further investigations have explored novel drug delivery systems to enhance its bioavailability .
- Metabolism : Ceranib-2 undergoes metabolism, with a relatively short half-life .
- Cellular Effects : Cells treated with Ceranib-2 exhibit altered cell cycle progression, leading to cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It’s hypothesized that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It’s speculated that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that the compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s speculated that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It’s speculated that the compound’s effects may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It’s hypothesized that the compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It’s speculated that the compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It’s hypothesized that the compound may be directed to specific compartments or organelles, potentially involving targeting signals or post-translational modifications .
Preparation Methods
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one can be synthesized through various methods, including the use of PEGylated rosin esters as a natural polymer for drug delivery applications. This method involves the creation of stable aqueous amphiphilic submicron-sized PEG400-rosin ester-ceranib-2 particles through solvent evaporation mediated by sonication . Another approach involves the production of solid lipid nanoformulations (ceranib-2-SLN) using the hot homogenization technique .
Chemical Reactions Analysis
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one undergoes several chemical reactions, primarily focusing on its role as a ceramidase inhibitor. It induces the accumulation of multiple ceramide species, decreases levels of sphingosine and sphingosine-1-phosphate (S1P), and induces cell apoptosis . The common reagents and conditions used in these reactions include the use of ceramide analogues and various cell lines such as SKOV3 and A549 .
Scientific Research Applications
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown potential in inhibiting cancer cell proliferation and tumor development . Its nanoformulations have been explored for improving solubility, pharmacokinetics, and bioavailability, making it a promising candidate for anticancer drug development . Additionally, this compound has been studied for its effects on telomerase levels and ceramide production, further highlighting its potential in cancer therapy .
Comparison with Similar Compounds
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is often compared with other ceramidase inhibitors such as Ceranib-1 and SKI-II. While both Ceranib-1 and this compound inhibit ceramidase activity, this compound is more potent and induces a greater accumulation of ceramide species . SKI-II, on the other hand, inhibits sphingosine kinases 1 and 2 (SphK1/2) and has been shown to reduce measles virus replication in human primary peripheral blood lymphocytes . These comparisons highlight the unique potency and therapeutic potential of this compound in cancer research.
Properties
IUPAC Name |
3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-18-13-10-16(11-14-18)12-15-21(27)23-22(17-6-2-1-3-7-17)19-8-4-5-9-20(19)25-24(23)28/h1-15,26H,(H,25,28)/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJIMYXGRCETPJ-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.